

Technical Guide: Physical Properties of 2,2-Difluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Difluoroethylamine hydrochloride

Cat. No.: B122141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2,2-Difluoroethylamine hydrochloride** (CAS Number: 79667-91-7). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of fluorine atoms into molecular structures to enhance metabolic stability and bioactivity.^[1] This document summarizes key physical data, outlines general experimental protocols for their determination, and presents a typical synthesis workflow.

Core Physical Properties

The physical characteristics of **2,2-Difluoroethylamine hydrochloride** are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of these properties is presented in the table below. It is important to note that while some experimental data is available for the hydrochloride salt, other properties are reported for the corresponding free amine, 2,2-Difluoroethylamine (CAS Number: 430-67-1), and should be considered as estimates for the salt form.

Property	Value	Compound Form
Molecular Formula	<chem>C2H6ClF2N</chem>	Hydrochloride Salt [1] [2] [3] [4]
Molecular Weight	117.53 g/mol	Hydrochloride Salt [1] [2] [3] [4]
Appearance	White to off-white solid/powder	Hydrochloride Salt [1] [2] [5]
Melting Point	132-137 °C (with decomposition)	Hydrochloride Salt [1] [2]
Boiling Point	59.4 - 68.5 °C (at 760 mmHg)	Free Amine [6] [7] [8]
Density	~1.15 g/cm ³	Free Amine [6] [8]
Solubility	Highly soluble in water	Hydrochloride Salt [9]
276 g/L in water at 20°C	Free Amine [6]	
pKa	7.09 ± 0.30 (Predicted)	Free Amine [7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties listed above. Specific parameters would be optimized for **2,2-Difluoroethylamine hydrochloride** in a laboratory setting.

Melting Point Determination

The melting point of **2,2-Difluoroethylamine hydrochloride** is determined using a capillary melting point apparatus.

Procedure:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in a heating block alongside a calibrated thermometer.
- The temperature is increased gradually, and the range at which the substance melts is recorded. The reported value of 132-137 °C with decomposition indicates that the compound breaks down as it melts.[\[1\]](#)[\[2\]](#)

Boiling Point Determination

The boiling point is determined for the free amine, as the hydrochloride salt is a solid that decomposes upon heating. The free amine can be generated from the salt by treatment with a base.

Procedure:

- A small volume of liquid 2,2-Difluoroethylamine is placed in a distillation flask with a boiling chip.
- A thermometer is positioned so that the bulb is just below the side arm of the distillation apparatus.
- The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, observed as a stable temperature of the condensing vapor, is recorded as the boiling point.

Solubility Determination

The aqueous solubility of **2,2-Difluoroethylamine hydrochloride** can be determined by the shake-flask method.

Procedure:

- An excess amount of the solid is added to a known volume of water in a sealed container.
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The solution is then filtered to remove the undissolved solid.
- The concentration of the dissolved solid in the filtrate is determined using an appropriate analytical technique, such as HPLC or titration.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or NMR spectroscopy.

Potentiometric Titration Procedure:

- A solution of **2,2-Difluoroethylamine hydrochloride** of known concentration is prepared in water.
- A standardized solution of a strong base (e.g., NaOH) is gradually added to the amine solution.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

NMR Spectroscopy Procedure:

- A series of solutions of the compound are prepared in D₂O at various pD values.
- The ¹H NMR spectra are recorded for each solution.
- The chemical shifts of protons adjacent to the amine group will change as a function of the protonation state.
- The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.[10]

Synthesis Workflow

2,2-Difluoroethylamine hydrochloride can be synthesized through various routes. A common method involves the amination of a 2,2-difluoro-1-haloethane followed by salt formation. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the synthesis of **2,2-Difluoroethylamine Hydrochloride**.

Characterization

The identity and purity of **2,2-Difluoroethylamine hydrochloride** are typically confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. For the hydrochloride salt in D_2O , experimental $^3\text{J}(\text{H},\text{H})$ and $^3\text{J}(\text{H},\text{F})$ coupling constants have been used to study its conformational preferences.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H and C-F bonds.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2-Difluoroethan-1-amine hydrochloride | C₂H₆ClF₂N | CID 18352163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2-DIFLUOROETHYLAMINE HYDROCHLORIDE CAS#: 79667-91-7 [m.chemicalbook.com]
- 6. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]
- 7. 2,2-Difluoroethylamine | lookchem [lookchem.com]
- 8. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]
- 9. 79667-91-7 | 2,2-Difluoroethylamine hydrochloride [fluoromart.com]
- 10. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,2-Difluoroethylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b122141#physical-properties-of-2-2-difluoroethylamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com